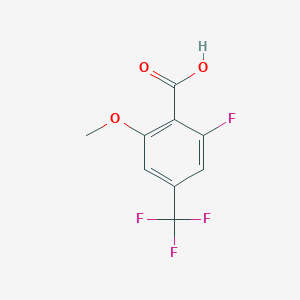![molecular formula C9H8FNO B12844701 1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene is an organic compound characterized by the presence of an aminooxy group attached to a propynyl chain, which is further connected to a fluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene typically involves the following steps:
Formation of the Propynyl Chain: The propynyl chain can be synthesized through the alkylation of propargyl alcohol with an appropriate halide.
Introduction of the Aminooxy Group: The aminooxy group is introduced via the reaction of the propynyl chain with hydroxylamine derivatives under mild conditions.
Attachment to the Fluorobenzene Ring: The final step involves coupling the aminooxy-propynyl intermediate with a fluorobenzene derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The propynyl chain can be reduced to yield saturated or partially saturated products.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Nitroso derivatives.
Reduction Products: Saturated or partially saturated aminooxy-propyl derivatives.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive aminooxy group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene involves its interaction with specific molecular targets:
Enzyme Inhibition: The aminooxy group can form stable oxime linkages with carbonyl groups in enzymes, leading to inhibition of enzyme activity.
Molecular Pathways: The compound may interfere with metabolic pathways involving carbonyl-containing intermediates, thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
3-(Aminooxy)-1-propanethiol Hydrochloride: Similar in structure but contains a thiol group instead of a propynyl chain.
1-[3-(Aminooxy)-1-propyn-1-yl]-3-methoxybenzene: Similar but with a methoxy group instead of a fluorine atom on the benzene ring.
Uniqueness: 1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene is unique due to the presence of both an aminooxy group and a fluorine atom, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H8FNO |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
O-[3-(3-fluorophenyl)prop-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C9H8FNO/c10-9-5-1-3-8(7-9)4-2-6-12-11/h1,3,5,7H,6,11H2 |
Clé InChI |
XJHMIUGVRBDWCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C#CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


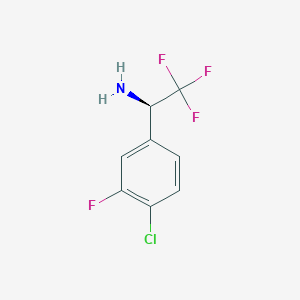


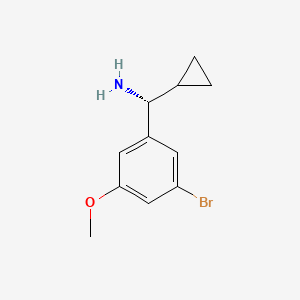
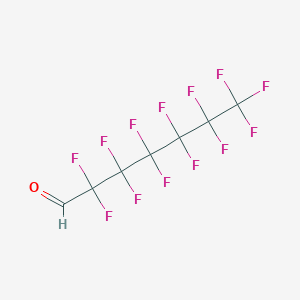
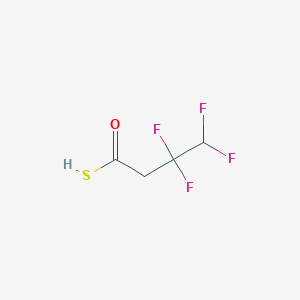
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
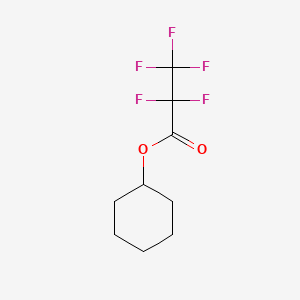
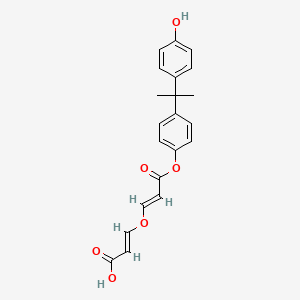

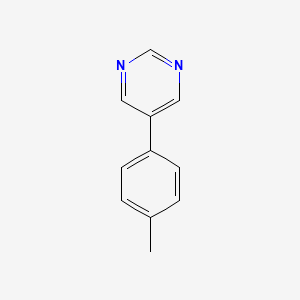
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
